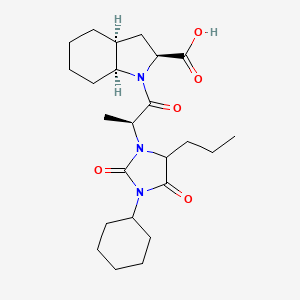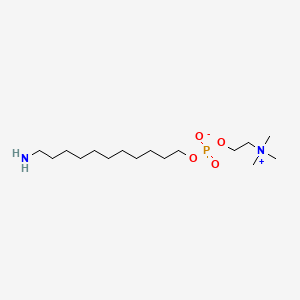
11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“11-Aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate” is a chemical compound with the molecular formula C16H37N2O4P and a molecular weight of 352.456. It is related to Miltefosine, a broad-spectrum antimicrobial, anti-leishmanial, phospholipid drug that was originally developed in the 1980s as an anti-cancer agent .
Scientific Research Applications
Phosphates in Drug Delivery Systems
Phosphates, phosphonates, and phosphinates are widely researched for their potential in drug delivery applications. Their chemical structures allow for the design of prodrugs, enhancing the bioavailability and targeting of therapeutic agents. Prodrugs of these compounds have shown promise in overcoming drug delivery barriers, with applications in antiviral, anticancer treatments, and beyond. The development of these prodrugs necessitates innovative research to fully realize their potential in medical applications (Krise & Stella, 1996).
Phosphate Solubilization for Agricultural Enhancement
The solubilization of phosphate rocks using microbial action represents a significant application in agriculture. Phosphate-solubilizing microorganisms, grown on agro-industrial wastes, showcase a multifunctional approach to enhancing plant growth, improving soil properties, and contributing to sustainable agricultural practices. This application underscores the importance of phosphates in environmental sustainability and agricultural productivity (Vassileva et al., 2010).
Phosphates in Biomedical Applications
Research into zirconium and titanium phosphates highlights the importance of phosphate compounds in the biomedical field, particularly for drug delivery systems. These materials exhibit outstanding physical and chemical properties, making them suitable for various medicinal applications, including bone regeneration and as carriers for targeted drug delivery (Amghouz et al., 2022).
Environmental and Toxicological Studies
Understanding the environmental and health impacts of phosphate compounds is crucial. Studies on organophosphorus flame retardants, for example, assess their neurotoxic, reproductive, and carcinogenic effects, providing vital information for safe use and regulatory purposes (Bruchajzer et al., 2015).
properties
IUPAC Name |
11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSHNJWUJJAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
![1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)](/img/no-structure.png)
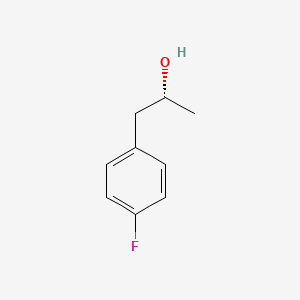
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)

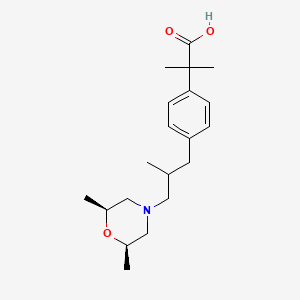
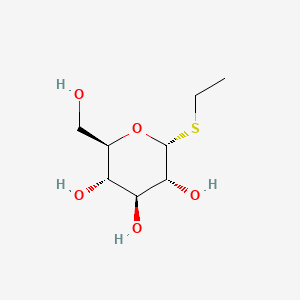
![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)
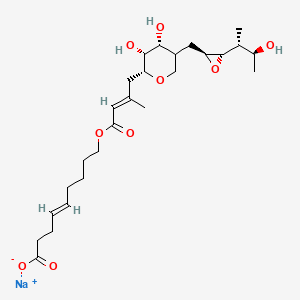
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)
